5-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]naphthalen-1-ol
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Overview
Description
5-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]naphthalen-1-ol is a compound characterized by its unique structure, which includes a benzothiazole moiety linked to a naphthalen-1-ol group. This compound is typically a solid powder, appearing as white to light yellow crystals . It is stable under normal conditions but may decompose when exposed to light, heat, or oxidizing agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]naphthalen-1-ol involves several steps. One common method includes the reaction of 1,2-benzothiazole-3-amine with 1-naphthol under specific conditions to form the desired product. The reaction typically requires a solvent such as ethanol or methanol and may involve heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using continuous flow reactors and automated systems to ensure consistent quality and production rates .
Chemical Reactions Analysis
Types of Reactions
5-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]naphthalen-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the benzothiazole moiety, potentially leading to the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of functionalized products .
Scientific Research Applications
5-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]naphthalen-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]naphthalen-1-ol involves its interaction with specific molecular targets. The benzothiazole moiety can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, influencing processes such as cell signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
5-Amino-2-(1,3-benzothiazol-2-yl)phenol: This compound shares a similar benzothiazole structure but differs in its functional groups.
2-(1,3-Benzothiazol-2-ylthio)succinic acid: Another benzothiazole derivative with distinct functional groups and applications.
Uniqueness
5-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]naphthalen-1-ol is unique due to its combination of a benzothiazole moiety with a naphthalen-1-ol group. This structure imparts specific chemical properties and reactivity, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
5-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]naphthalen-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O3S/c20-15-9-4-6-11-12(15)7-3-8-14(11)18-17-13-5-1-2-10-16(13)23(21,22)19-17/h1-10,20H,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLFWWGBLMUNEHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NS2(=O)=O)NC3=CC=CC4=C3C=CC=C4O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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